molecular formula C16H11N3O2 B2588825 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081135-34-3

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2588825
CAS No.: 1081135-34-3
M. Wt: 277.283
InChI Key: USVGWFUWOYTDAB-UHFFFAOYSA-N
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Description

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a chromene ring fused with an oxadiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-chromen-3-yl)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its chemical properties and applications.

    5-(pyridin-3-yl)-1,3,4-oxadiazole: Lacks the chromene ring, which may influence its biological activity and material properties.

Uniqueness

2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the presence of both chromene and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-(2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-2-6-14-11(4-1)8-13(10-20-14)16-19-18-15(21-16)12-5-3-7-17-9-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVGWFUWOYTDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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